molecular formula C18H20N6O2 B11195966 1-(6-(dimethylamino)pyrimidin-4-yl)-N-(2-methoxybenzyl)-1H-imidazole-4-carboxamide

1-(6-(dimethylamino)pyrimidin-4-yl)-N-(2-methoxybenzyl)-1H-imidazole-4-carboxamide

Cat. No.: B11195966
M. Wt: 352.4 g/mol
InChI Key: PJIJFQCAHHTCJP-UHFFFAOYSA-N
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Description

1-[6-(DIMETHYLAMINO)PYRIMIDIN-4-YL]-N-[(2-METHOXYPHENYL)METHYL]-1H-IMIDAZOLE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyrimidine ring substituted with a dimethylamino group and an imidazole ring substituted with a methoxyphenylmethyl group. This compound is of significant interest due to its potential pharmacological properties and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[6-(DIMETHYLAMINO)PYRIMIDIN-4-YL]-N-[(2-METHOXYPHENYL)METHYL]-1H-IMIDAZOLE-4-CARBOXAMIDE typically involves multi-step organic reactionsThe imidazole ring is then synthesized separately and coupled with the pyrimidine derivative under specific reaction conditions, such as the use of catalysts and controlled temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

1-[6-(DIMETHYLAMINO)PYRIMIDIN-4-YL]-N-[(2-METHOXYPHENYL)METHYL]-1H-IMIDAZOLE-4-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

1-[6-(DIMETHYLAMINO)PYRIMIDIN-4-YL]-N-[(2-METHOXYPHENYL)METHYL]-1H-IMIDAZOLE-4-CARBOXAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-[6-(DIMETHYLAMINO)PYRIMIDIN-4-YL]-N-[(2-METHOXYPHENYL)METHYL]-1H-IMIDAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C18H20N6O2

Molecular Weight

352.4 g/mol

IUPAC Name

1-[6-(dimethylamino)pyrimidin-4-yl]-N-[(2-methoxyphenyl)methyl]imidazole-4-carboxamide

InChI

InChI=1S/C18H20N6O2/c1-23(2)16-8-17(21-11-20-16)24-10-14(22-12-24)18(25)19-9-13-6-4-5-7-15(13)26-3/h4-8,10-12H,9H2,1-3H3,(H,19,25)

InChI Key

PJIJFQCAHHTCJP-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC=NC(=C1)N2C=C(N=C2)C(=O)NCC3=CC=CC=C3OC

Origin of Product

United States

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